

# Pharmacokinetic Properties of Mepivacaine

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Mepivacaine Hydrochloride

CAS No.: 1722-62-9

Cat. No.: S534984

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Parameter	Value	Comments / Conditions
<b>Volume of Distribution (<math>V_d</math>)</b> [1]	57-103 L	Stereoselective; value for total (unbound + bound) drug. S(+)-enantiomer: 57 L; R(-)-enantiomer: 103 L.
<b>Plasma Protein Binding</b> [1]	65%-75%	Stereoselective; R(-)-mepivacaine: 65%; S(+)-mepivacaine: 75%.
<b>Plasma Half-Life (Adults)</b> [1] [2]	1.9 - 3.2 hours	Terminal half-life after intravenous administration.
<b>Plasma Half-Life (Neonates)</b> [1] [2]	8.7 - 9.0 hours	Significantly prolonged in premature neonates.

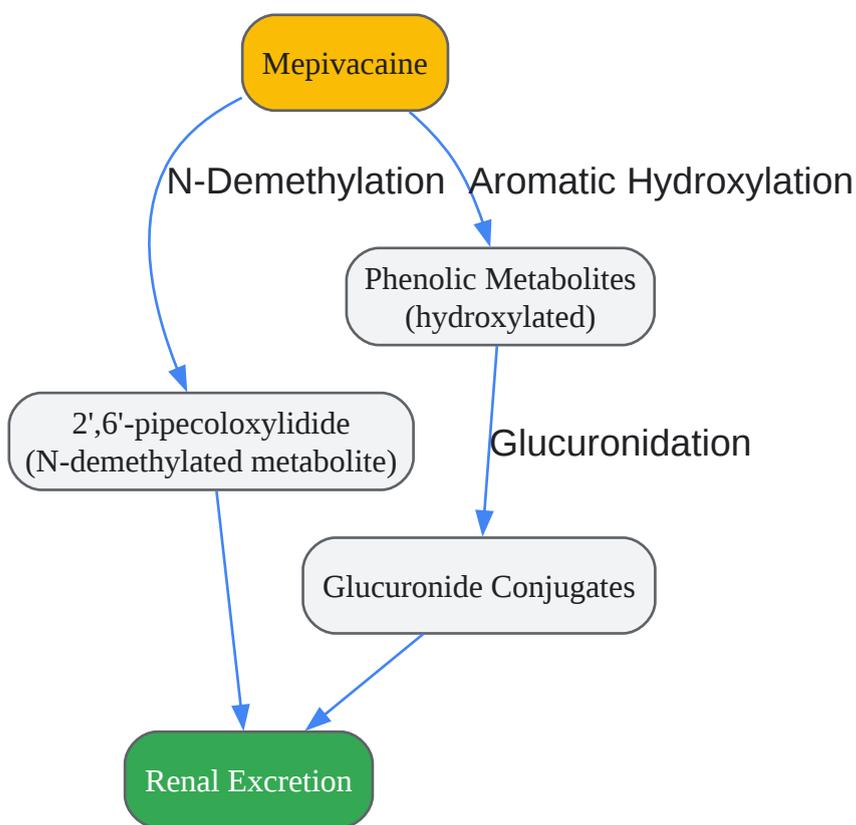
| **Total Plasma Clearance** [1] [2] | Adults: 5.47 mL/min/kg Neonates: 2.34 mL/min/kg | Reduced in neonates due to immature hepatic function. | | **Routes of Elimination** [3] [4] | Extensive hepatic metabolism (90-95%); Renal excretion of metabolites and unchanged drug (5-10%). | Only 5-10% is excreted unchanged in urine. In neonates with acidified urine, this fraction can increase to over 40% [2]. | | **Primary Metabolites** [4] | 2',6'-pipecoloxylidide (via N-demethylation), phenolic metabolites (via aromatic hydroxylation). | Metabolites are excreted in urine, primarily as glucuronide conjugates. |

## Metabolism and Elimination

Mepivacaine undergoes extensive metabolism in the body [4]:

- **Primary Site:** The **liver** is the principal site of metabolism [1] [4].
- **Metabolic Pathways:** The main routes of metabolism involve **N-demethylation** and **aromatic hydroxylation** [4]. The primary metabolite is 2',6'-pipecoloxylidide, formed via N-demethylation [4]. Phenolic metabolites are produced via aromatic hydroxylation and are excreted almost exclusively as glucuronide conjugates [4].
- **Excretion:** Most of the anesthetic and its metabolites are eliminated within 30 hours [4]. The primary route of excretion is via the **kidneys** [4]. Only 5% to 10% of the administered dose is excreted unchanged in the urine [4].

The following diagram illustrates the major metabolic pathway of mepivacaine:



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## Key Experimental Insights and Methodologies

Research on mepivacaine's distribution and cardiac effects provides crucial insights for its clinical application.

## Tissue Distribution Study (Equine Model)

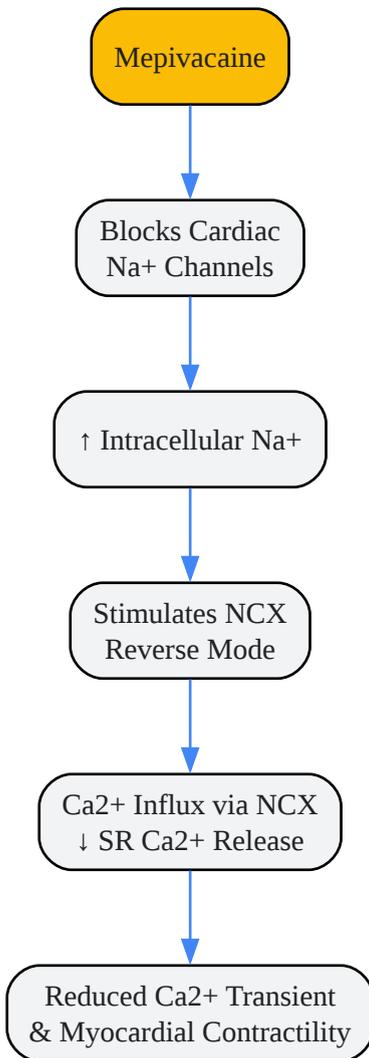
A study investigated the local distribution of mepivacaine after injection into the distal interphalangeal (DIP) joint in horses [5].

- **Experimental Protocol:**
  - **Procedure:** 8 mL of 2% **mepivacaine hydrochloride** was injected into the dorsal pouch of a forelimb DIP joint in 10 adult horses. The horses were euthanized 30 minutes post-injection [5].
  - **Sample Collection:** Synovial tissue from the DIP joint and podotrochlear (navicular) bursa, and bone tissue from the medullary cavity of the navicular bone were collected immediately after death [5].
  - **Analysis:** Tissue concentrations of mepivacaine were determined using **high-performance liquid chromatography (HPLC)** and compared to an estimated effective local anesthetic concentration (0.3 µg/mg) [5].
- **Key Finding:** Mepivacaine injected into the DIP joint diffused to adjacent synovial structures. All synovial tissue samples from the DIP joint and navicular bursa exceeded the effective anesthetic concentration. Six out of ten navicular bone specimens were at or near the effective concentration, indicating that a DIP joint block is not specific for diagnosing joint pain alone [5].

## Cellular Mechanism of Cardiac Effects

A 2020 study examined the cellular mechanism behind mepivacaine's myocardial depressant effect using isolated murine ventricular cardiomyocytes [6].

- **Experimental Protocol:**
  - **Cell Preparation:** Single ventricular cardiomyocytes were isolated from adult mice and loaded with the fluorescent  $\text{Ca}^{2+}$  indicator **Fluo-4-AM** [6].
  - **Measurements:** Intracellular  $\text{Ca}^{2+}$  transients were recorded upon electrical stimulation. Cells were exposed to mepivacaine at its half-maximal inhibitory concentration ( $\text{IC}_{50} = 50 \mu\text{M}$ ) alone and in combination with NCX (sodium-calcium exchanger) blockers (ORM-10103 or  $\text{NiCl}_2$ ) [6].
  - **Data Analysis:** Biophysical parameters of the  $\text{Ca}^{2+}$  transients (peak, area, slope, etc.) were analyzed and compared to control conditions [6].
- **Key Finding:** Mepivacaine at  $\text{IC}_{50}$  significantly reduced  $\text{Ca}^{2+}$  transients. The proposed mechanism is that mepivacaine blocks sodium channels, leading to a rise in intracellular sodium. This enhances the reverse mode activity of the NCX, which extrudes sodium and brings calcium into the cell, ultimately reducing calcium-induced calcium release from the sarcoplasmic reticulum and diminishing contractility [6].



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## Clinical Pharmacological Considerations

- **Patient-Specific Dosing:** The safety and effectiveness of mepivacaine depend on proper dosage, correct technique, and adequate precautions [4]. **Debilitated, elderly, acutely ill patients, and children should be given reduced doses** commensurate with their weight and physical status [4]. Patients with moderate to severe hepatic impairment may also require dose adjustments due to reduced clearance [7].
- **Neonatal and Pediatric Considerations:** Mepivacaine's metabolism is significantly prolonged in **neonates**, with a terminal half-life of 8.7-9.0 hours compared to 1.9-3.2 hours in adults [1] [2]. This is due to immature hepatic function, making neonates more susceptible to toxicity [2]. Mepivacaine is often used in pediatric dentistry in a 3% formulation without a vasoconstrictor [8].

- **Risk of Methemoglobinemia:** Mepivacaine, like some other local anesthetics, is capable of producing **methemoglobinemia** [4] [7]. Patients with glucose-6-phosphate dehydrogenase deficiency, congenital methemoglobinemia, or under 6 months of age are at higher risk [4].

The pharmacokinetic data for mepivacaine is largely based on foundational studies. For the most current research and specific experimental applications, consulting recent primary scientific literature is highly recommended.

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